molecular formula C14H10ClF3O2 B1436430 6-Chloro-3'-(trifluoromethoxy)biphenyl-3-methanol CAS No. 1261501-45-4

6-Chloro-3'-(trifluoromethoxy)biphenyl-3-methanol

Cat. No. B1436430
M. Wt: 302.67 g/mol
InChI Key: LIZUZBRSSAGASU-UHFFFAOYSA-N
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Description

“6-Chloro-3’-(trifluoromethoxy)biphenyl-3-methanol” is a chemical compound that belongs to the biphenyl compounds family. Its molecular formula is C14H10ClF3O2 and it has a molecular weight of 302.68 .


Molecular Structure Analysis

The molecular structure of this compound consists of a biphenyl group (two connected phenyl rings) with a chloro group (Cl), a trifluoromethoxy group (CF3O), and a methanol group (CH2OH) attached .


Physical And Chemical Properties Analysis

The predicted boiling point of this compound is 339.5±37.0 °C and its predicted density is 1.370±0.06 g/cm3 . The compound’s pKa is predicted to be 12.44±0.10 .

Scientific Research Applications

Organic Synthesis and Catalysis

One of the prominent areas of application is in the field of organic synthesis, where compounds like "6-Chloro-3'-(trifluoromethoxy)biphenyl-3-methanol" serve as key intermediates or reactants. For example, Sun et al. (2014) describe a gram-scale synthesis of multi-substituted arenes via palladium-catalyzed C-H halogenation, highlighting the role of such compounds in facilitating reactions under milder conditions, achieving higher yields, and allowing for better selectivity and practicality (Sun, Y.-H., Sun, X., & Rao, Y., 2014). This approach demonstrates the compound's utility in increasing chemical diversity through C-H functionalization strategies.

Photocatalysis and Photochemistry

The compound and its derivatives are also explored in photocatalysis and photochemical studies. Sakurai et al. (2003) investigated the photocyclization of aryl-substituted N-Acyl-α-dehydroalanine derivatives, showing how the presence of chloro, trifluoromethyl, or methyl groups influences the cyclization process and the formation of specific isoquinolines and azetines (Sakurai, T., Maekawa, K., Kajiwara, H., Iseya, Y., & Igarashi, T., 2003). These findings are crucial for understanding steric and electronic effects in excited-state chemistry.

Analytical Chemistry

In the domain of analytical chemistry, compounds such as "6-Chloro-3'-(trifluoromethoxy)biphenyl-3-methanol" are pivotal in developing new analytical methodologies. Baranowska and Wojciechowska (2012) developed a chromatographic method for the simultaneous determination of substances used as disinfectant agents, where derivatives of the compound could potentially serve as analytical standards or reactants in the detection process (Baranowska, I., & Wojciechowska, I., 2012).

Material Science

Furthermore, the compound's derivatives find applications in material science, particularly in the synthesis of novel materials with specific photophysical properties. For instance, Dalal et al. (2017) discussed the photo-reorganization of certain chromen-4-ones leading to the synthesis of angular pentacyclic compounds, showcasing the compound's role in green chemistry and the development of new organic materials with potential applications in photovoltaics and light-emitting diodes (Dalal, A., Khanna, R., Kumar, P., & Kamboj, R. C., 2017).

properties

IUPAC Name

[4-chloro-3-[3-(trifluoromethoxy)phenyl]phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClF3O2/c15-13-5-4-9(8-19)6-12(13)10-2-1-3-11(7-10)20-14(16,17)18/h1-7,19H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIZUZBRSSAGASU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)C2=C(C=CC(=C2)CO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-3'-(trifluoromethoxy)biphenyl-3-methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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